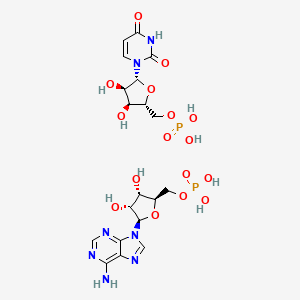![molecular formula C6H4ClN3 B1583945 3-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-14-9](/img/structure/B1583945.png)
3-chloro-1H-pyrazolo[3,4-c]pyridine
Übersicht
Beschreibung
“3-Chloro-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound . It has an empirical formula of C6H4ClN3 and a molecular weight of 153.57 . It is sold in solid form .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 3-chloro-1H-pyrazolo[3,4-c]pyridine, has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 3-chloro-1H-pyrazolo[3,4-c]pyridine includes a pyrazole ring fused with a pyridine ring . The chlorine atom is attached to one of the carbon atoms in the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-1H-pyrazolo[3,4-c]pyridine include its molecular weight (153.57) and its empirical formula (C6H4ClN3) . Other specific properties such as melting point, boiling point, and density are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
-
Biomedical Applications
- Summary of Application : 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references and 2400 patents to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
-
Synthesis of Other Compounds
- Summary of Application : 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, also known as BCMP, is a versatile compound that has been used in the synthesis of other compounds.
-
Synthetic Strategies and Approaches
- Summary of Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes : The advantages and drawbacks of these methods are considered .
-
Pharmacologically Active Agents Development
- Summary of Application : Pyrazolopyrimidine is considered an appealing scaffold for pharmacologically active agents development with antitumor potential .
- Methods of Application : This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
- Results or Outcomes : The pyrazolo[3,4-d]pyrimidine bicycle is one of the most employed scaffolds in drug discovery for its great potential as CDK inhibition .
-
Chemical Industry Applications
- Summary of Application : Certain pyrazolo[3,4-b]pyrazines have wide applications in the chemical industry .
- Methods of Application : These compounds are used in various applications such as organic light emitting devices, fluorescent sensors, nonlinear optical materials, metal organic materials, disperse dyes, and food additives .
-
Anti-proliferative Agents
- Summary of Application : Pyrazolopyrimidine is considered an appealing scaffold for the development of pharmacologically active agents with antitumor potential .
- Methods of Application : This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . Among the most potent anti-proliferative screened compounds against selected cancer cell lines, a certain compound was selected for cell cycle analysis using flow cytometry assay against HCT cells .
Safety And Hazards
Zukünftige Richtungen
Pyrazolo[3,4-c]pyridines, including 3-chloro-1H-pyrazolo[3,4-c]pyridine, are of interest in fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . They can be suitably elaborated to complement a chosen target protein . The future directions in this field involve the development of novel heterocyclic fragments and their elaboration along multiple growth vectors .
Eigenschaften
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENFQWPNKBSHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348865 | |
| Record name | 3-chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
76006-14-9 | |
| Record name | 3-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76006-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)










